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Introduction
AR-M 1000390 hydrochloride is a potent and highly selective non-peptidic agonist for the δ-

opioid receptor (DOR). It is structurally derived from SNC 80 and is characterized as a low-

internalizing agonist. This property suggests that it may not trigger the rapid desensitization of

the analgesic response often seen with other opioid agonists, making it a compound of

significant interest for the development of novel analgesics.[1][2] Complete Freund's Adjuvant

(CFA)-induced hyperalgesia in rodents is a widely utilized and well-characterized preclinical

model of inflammatory pain, mimicking the chronic pain conditions seen in various human

diseases.[3][4] This document provides detailed application notes and experimental protocols

for the use of AR-M 1000390 hydrochloride in the CFA-induced hyperalgesia model.
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Parameter Receptor Value Cell Line Reference

IC₅₀ δ-opioid 0.87 ± 0.23 nM - [5]

μ-opioid 3800 ± 172 nM - [5]

κ-opioid 7470 ± 606 nM - [5]

EC₅₀ δ-opioid 7.2 ± 0.9 nM - [5]

Kᵢ δ-opioid 106 ± 34 nM SK-N-BE [3]

EC₅₀ (cAMP

inhibition)
δ-opioid 111 ± 31 nM SK-N-BE [3]

Table 2: Effect of AR-M 1000390 on CFA-Induced
Thermal Hyperalgesia

Animal
Model

Treatment
Dose
(mg/kg)

Paw
Withdrawal
Latency (s)

Time Point Reference

DOR-eGFP

Mice
Vehicle -

Decreased

post-CFA
Day 1 [6]

DOR-eGFP

Mice

AR-M

1000390
10

Significantly

reduced

hyperalgesia

Day 1 [6]

DOR-eGFP

Mice

AR-M

1000390
10

Complete

tolerance
Day 5 [6]

Note: Specific paw withdrawal latency values were not provided in the search result, but the

qualitative effect was described.

Signaling Pathways
AR-M 1000390 hydrochloride exerts its analgesic effects by activating δ-opioid receptors,

which are G-protein coupled receptors (GPCRs). The binding of AR-M 1000390 to the DOR
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initiates a signaling cascade that ultimately leads to a reduction in neuronal excitability and

nociceptive signaling.
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Caption: δ-Opioid Receptor Signaling Pathway.

Experimental Protocols
CFA-Induced Hyperalgesia Model
This protocol describes the induction of inflammatory pain in rodents using Complete Freund's

Adjuvant.
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Baseline Measurement

Induction of Inflammation

Post-Induction

Treatment

Assessment

Measure baseline paw withdrawal latency (PWL)
to thermal stimulus (e.g., Hargreaves test).

Inject 100 µL of CFA (1 mg/mL) subcutaneously
into the plantar surface of the left hind paw.

Allow 24 hours for the development of
peak inflammation and hyperalgesia.

Administer AR-M 1000390 hydrochloride
or vehicle control.

Measure paw withdrawal latency at
specific time points post-drug administration

(e.g., 30, 60, 120, 180 minutes).

Click to download full resolution via product page

Caption: Experimental Workflow for CFA-Induced Hyperalgesia.

Materials:

AR-M 1000390 hydrochloride

Complete Freund's Adjuvant (CFA) (e.g., from Mycobacterium tuberculosis)

Vehicle (e.g., sterile saline or 5% DMSO in saline)
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Sprague-Dawley rats or C57BL/6 mice

Tuberculin syringes with 27-30 gauge needles

Hargreaves apparatus (for thermal hyperalgesia) or von Frey filaments (for mechanical

allodynia)

Procedure:

Animal Acclimatization: House animals in a controlled environment (12:12 h light:dark cycle,

22 ± 2°C) with ad libitum access to food and water for at least 3-5 days before the

experiment.

Baseline Nociceptive Testing:

Place the animal in the testing apparatus (e.g., Hargreaves apparatus) and allow for

acclimatization for at least 30 minutes.

Measure the baseline paw withdrawal latency (PWL) to a radiant heat source. Apply the

stimulus to the plantar surface of the hind paw and record the time taken for the animal to

withdraw its paw. A cut-off time (e.g., 20-30 seconds) should be set to prevent tissue

damage.

Obtain at least three stable baseline readings, with a minimum of 5 minutes between each

measurement.

Induction of Inflammation:

Briefly restrain the animal.

Inject 100 µL of CFA (1 mg/mL) subcutaneously into the plantar surface of the left hind

paw using a tuberculin syringe.

Return the animal to its home cage.

Development of Hyperalgesia:
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Inflammation and hyperalgesia will develop over the next several hours, typically peaking

around 24 hours post-CFA injection.[3]

Drug Administration:

Prepare a stock solution of AR-M 1000390 hydrochloride in a suitable vehicle. The

choice of vehicle and route of administration (e.g., intraperitoneal, subcutaneous, oral)

should be based on the specific experimental design and the compound's properties.

Administer the desired dose of AR-M 1000390 hydrochloride or vehicle to the animals. A

typical effective dose reported in mice is 10 mg/kg.[6]

Post-Treatment Nociceptive Testing:

At predetermined time points after drug administration (e.g., 30, 60, 120, and 180

minutes), measure the paw withdrawal latency as described in the baseline testing step.

The anti-hyperalgesic effect is determined by the increase in paw withdrawal latency in the

drug-treated group compared to the vehicle-treated group.

Expected Outcomes:

Following CFA injection, a significant decrease in the paw withdrawal latency of the

ipsilateral (injected) paw is expected, indicating the development of thermal hyperalgesia.[3]

Administration of an effective dose of AR-M 1000390 hydrochloride is expected to

significantly increase the paw withdrawal latency in CFA-treated animals, demonstrating its

anti-hyperalgesic properties.[6]

Conclusion
AR-M 1000390 hydrochloride demonstrates significant potential as an analgesic agent,

particularly in the context of inflammatory pain. Its high selectivity for the δ-opioid receptor and

its low-internalizing nature may offer a favorable therapeutic window with reduced side effects

and tolerance development compared to traditional opioids. The protocols and data presented

here provide a framework for researchers to further investigate the therapeutic utility of AR-M

1000390 and other selective δ-opioid receptor agonists.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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